Azaleatin
Overview
Description
Azaleatin is an O-methylated flavonol, a type of flavonoid. It was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been recorded in 44 other Rhododendron species, in Plumbago capensis, in Ceratostigma willmottiana and in Carya pecan .
Synthesis Analysis
The synthesis of Azaleatin involves a complex process. A study on flavonol synthesis in apricot fruits revealed that the differences in the metabolite contents between stages (of the same cultivar) and between cultivars (at the same stage) revealed decreases in the flavonoid content as fruits developed . The study also identified three structural genes that were strongly correlated with the levels of 10 types of flavonols .
Molecular Structure Analysis
Azaleatin is a monomethoxyflavone that is quercetin in which the hydroxy group at position 5 is replaced by a methoxy group .
Chemical Reactions Analysis
A theoretical investigation of the conformational, electronic and antioxidant properties of azaleatin, isorhamnetin and quercetagetin revealed that the hydroxyl group at position 7 to be the most acidic site except for that of azaleatin . The analysis also includes the heat of formation, highest occupied molecular orbital and spin density distribution for the radicals .
Physical And Chemical Properties Analysis
Azaleatin has a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . It is a solid substance .
Scientific Research Applications
- Specific Scientific Field : Neurology and Pharmacology
- Summary of the Application : Azaleatin has been identified as a potential inhibitor of human glutaminyl cyclase (hQC), an enzyme linked to the amyloidogenic process that leads to Alzheimer’s disease . This suggests that Azaleatin could have therapeutic applications in the treatment of Alzheimer’s disease.
- Methods of Application or Experimental Procedures : The research involved a systematic screening of natural products for hQC inhibitors using pharmacophore-driven inhibitor screening coupled with biochemical and biophysical examinations . Receptor-ligand pharmacophore generation was employed to build pharmacophore models, and Phar-MERGE and Phar-SEN were used for inhibitor screening through ligand-pharmacophore mapping .
- Results or Outcomes : Azaleatin (referred to as TCM1 in the study) was found to exhibit strong inhibitory potency against hQC, with an IC50 value of 1.1 μM . The binding affinity and molecular interactions were analyzed by surface plasmon resonance (SPR) and molecular modeling/simulations .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAXROZAXAEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200945 | |
Record name | 5-O-Methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azaleatin | |
CAS RN |
529-51-1 | |
Record name | Azaleatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-O-Methylquercetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-O-Methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZALEATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO52512D8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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